![molecular formula C15H14FNO3S B2489596 [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 848372-89-4](/img/structure/B2489596.png)

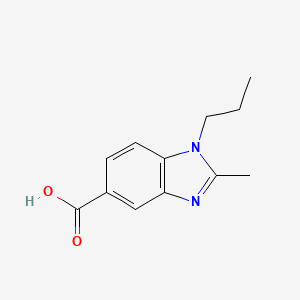

[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar fluorinated compounds has been explored through various routes, including halogenation, protection of thiophene by trimethylsilyl groups, and bromine/fluorine exchange, as demonstrated in the preparation of 3-fluoro-4-hexylthiophene, which involves perbromination of 3-hexylthiophene followed by a bromine/fluorine exchange (Gohier et al., 2013). Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate illustrates a method that could potentially be adapted for synthesizing the compound (Sapnakumari et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including FT-IR, single crystal X-ray diffraction, and computational methods such as HF and DFT, has been applied to similar compounds for confirming their structure and understanding their vibrational wavenumbers (Mary et al., 2014). These techniques reveal the geometrical parameters and stability of molecules, providing insights into the molecular structure of "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate".

Chemical Reactions and Properties

Reactions involving methyl 3-hydroxythiophene-2-carboxylate, which can yield thiophene-2,4-diols through straightforward halogenation and subsequent reactions, might share similarities with the chemical reactions "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate" undergoes (Corral & Lissavetzky, 1984). The introduction of fluorine atoms into thiophene compounds modifies their electronic properties, as seen in studies of fluorinated polythiophenes (Gohier et al., 2013), suggesting that the presence of fluorine in "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate" also affects its chemical behavior and interactions.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystallinity, have been extensively studied through methods like single-crystal X-ray diffraction, revealing detailed crystal structures and intermolecular interactions (Tao et al., 2020). These analyses provide a basis for understanding the physical properties of "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate", including its crystalline form and potential for forming hydrogen bonds and other weak intermolecular interactions.

Scientific Research Applications

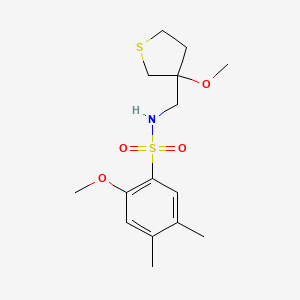

Synthesis and Functionalization

The synthesis of thiourea derivatives, including those related to "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate," and their antipathogenic activity demonstrate the compound's potential in developing novel antimicrobial agents with antibiofilm properties. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Molecular Sensing and Detection

Fluorescent pH sensors constructed from heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, similar in design principle to the mentioned compound, have been developed for detecting acidic and basic organic vapors (Yang et al., 2013).

Material Science Applications

In materials science, compounds incorporating fluorinated thiophene units have been used to synthesize high-performance organic semiconductors and conductive polymers. These materials find applications in organic solar cells, light-emitting diodes (LEDs), and sensors due to their enhanced electrical properties and stability (Tan et al., 2016).

Chiral Stationary Phases

Derivatives of fluorinated thiophenes have been applied as chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the enantioseparation of various compounds. The structural modifications introduced by fluorination significantly affect the chiral recognition abilities of these materials (Chankvetadze et al., 1997).

Organic Electronics

In organic electronics, fluorinated thiophene derivatives are crucial for tuning the electronic properties of conjugated polythiophenes, leading to materials with varied applications in organic photovoltaics and field-effect transistors. These materials offer a pathway to adjust the electronic levels and stability of organic electronic devices (Gohier et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-9-3-5-11(7-12(9)16)17-14(18)8-20-15(19)13-6-4-10(2)21-13/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCQZHBLBLDGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)

![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)